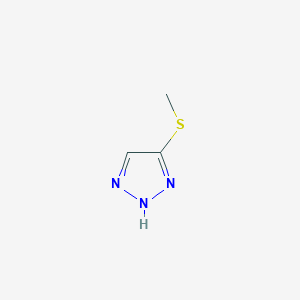

5-Methylmercapto-1,2,3-triazole

Description

Historical Context and Evolution of 1,2,3-Triazole Ring Systems

The synthesis of 1,2,3-triazole derivatives has a rich history, with initial methods often requiring harsh conditions and resulting in mixtures of isomers. A paradigm shift occurred with the development of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. This was further revolutionized by the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides high yields and regioselectivity for 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Concurrently, ruthenium-catalyzed versions (RuAAC) have been developed to selectively yield 1,5-disubstituted isomers, showcasing the versatility of synthetic approaches to this heterocyclic core. nist.gov

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are fundamental to the chemical sciences. nih.gov Their presence is ubiquitous in nature, forming the core of many essential biomolecules. In medicinal chemistry, these scaffolds are present in a vast number of pharmaceuticals due to their ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and dipole interactions, which are crucial for binding to biological targets. nih.gov Their diverse electronic properties and three-dimensional structures make them indispensable building blocks in the development of new drugs, agrochemicals, and materials. nih.gov

Rationale for Dedicated Research on 5-Methylmercapto-1,2,3-triazole

While much research has focused on other substituted triazoles, the introduction of a methylmercapto (or methylthio) group at the 5-position of the 1,2,3-triazole ring presents a unique combination of structural and electronic features that warrant dedicated investigation.

The 1,2,3-triazole ring itself is aromatic, characterized by a delocalized π-electron system across the five-membered ring. mdpi.com The introduction of a methylthio (-SCH₃) group at the C5 position introduces specific electronic effects. The sulfur atom can influence the electron density of the triazole ring through both inductive and resonance effects. While the electronegativity of sulfur suggests an electron-withdrawing inductive effect, the lone pairs on the sulfur atom can participate in resonance, potentially donating electron density to the ring.

Table 1: General Physicochemical Properties of Related Triazole Compounds

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₃H₆N₄S | 3-Amino-5-methylthio-1H-1,2,4-triazole sigmaaldrich.com |

| Molecular Weight | 130.17 g/mol | 3-Amino-5-methylthio-1H-1,2,4-triazole sigmaaldrich.com |

Note: Data for the specific 1,2,3-triazole isomer is limited; the table presents data for a closely related 1,2,4-triazole (B32235) isomer to provide context.

The field of organosulfur chemistry continues to provide compounds with novel reactivity and applications. The synthesis of 5-thiolated 1,2,3-triazoles has been achieved through methods such as the cyclization of β-thiolated enaminones with tosyl azide (B81097). nih.gov This opens the door for the creation of a library of 5-thio-substituted 1,2,3-triazoles, including the S-methylated derivative, this compound.

The presence of the sulfur atom offers a reactive handle for further functionalization, allowing for the synthesis of more complex molecules. The unique electronic nature of the sulfur-substituted triazole ring may also lead to novel applications in materials science, for example, in the development of ligands for metal complexes or as components in functional organic materials. researchgate.net The exploration of these compounds as potential scaffolds in medicinal chemistry is also a promising avenue, as sulfur-containing heterocycles are a well-established class of pharmacophores. nih.gov Further computational and experimental studies are needed to fully elucidate the properties and potential of this compound and its derivatives.

Structure

3D Structure

Properties

CAS No. |

53374-49-5 |

|---|---|

Molecular Formula |

C3H5N3S |

Molecular Weight |

115.16 g/mol |

IUPAC Name |

4-methylsulfanyl-2H-triazole |

InChI |

InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |

InChI Key |

VEDXNNRTYCLCMP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylmercapto 1,2,3 Triazole and Its Derivatives

De Novo Synthesis Approaches to the 1,2,3-Triazole Core.nih.govpsu.edunih.govorganic-chemistry.org

The de novo synthesis of the 1,2,3-triazole core predominantly relies on the powerful and versatile azide-alkyne cycloaddition reaction. nih.govnih.govorganic-chemistry.orgwikipedia.orgchemeurope.com However, other significant strategies, including multicomponent reactions and alternative cyclization pathways, have also been developed to access this important heterocyclic motif. nih.govacs.org

Azide-Alkyne Cycloaddition Reactions (Huisgen Reaction).nih.govpsu.edunih.govorganic-chemistry.orgwikipedia.orgchemeurope.com

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne stands as the most fundamental and widely employed method for the synthesis of 1,2,3-triazoles. wikipedia.orgchemeurope.com This reaction, in its original thermal manifestation, typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The advent of metal-catalyzed variants has revolutionized this field, offering remarkable control over regioselectivity. nih.govnih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a hallmark of "click chemistry," a concept introduced by K. Barry Sharpless. nih.govnih.govwikipedia.org This reaction is celebrated for its high efficiency, broad substrate scope, mild reaction conditions, and, most importantly, its exclusive regioselectivity for the 1,4-disubstituted 1,2,3-triazole isomer. nih.govchemeurope.comnih.gov The reaction is typically carried out using a Cu(I) source, which can be generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) by a reducing agent like sodium ascorbate. nsf.gov The reaction proceeds smoothly in a variety of solvents, including aqueous media, making it highly amenable to biological applications. chemeurope.comacs.org

The mechanism of CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org This catalytic cycle allows the reaction to proceed at room temperature with significantly accelerated rates compared to the thermal Huisgen cycloaddition. nih.govnih.gov The robustness of the CuAAC has been demonstrated in its application to a wide array of substrates, including the synthesis of complex molecules like peptidotriazoles and functional polymers. nih.govchemeurope.com

Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Regioselectivity | Exclusively yields 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgchemeurope.com |

| Catalyst | Typically a Copper(I) salt, often generated in situ. nsf.gov |

| Reaction Conditions | Mild, often at room temperature and in aqueous solvents. nih.govacs.org |

| Scope | Broad, tolerating a wide range of functional groups. chemeurope.com |

| Efficiency | High yields and fast reaction rates. nih.govnih.gov |

Complementary to the CuAAC, the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This method, developed by Fokin, Jia, and coworkers, utilizes ruthenium complexes, such as [Cp*RuCl], as catalysts. organic-chemistry.orgacs.orgnih.gov A significant advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, leading to 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively. organic-chemistry.orgresearchgate.net

The proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate through oxidative coupling of the alkyne and azide with the ruthenium center, followed by reductive elimination to yield the triazole product. organic-chemistry.org This distinct mechanism accounts for the observed 1,5-regioselectivity. organic-chemistry.org The reaction is compatible with a range of functional groups and has found applications in various fields, including medicinal chemistry and materials science. acs.orgnih.gov

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Product | 1,4-Disubstituted 1,2,3-triazoles. wikipedia.orgchemeurope.com | 1,5-Disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org |

| Alkyne Substrates | Primarily terminal alkynes. nih.gov | Terminal and internal alkynes. organic-chemistry.orgresearchgate.net |

| Catalyst | Copper(I) salts. nsf.gov | Ruthenium(II) complexes (e.g., [Cp*RuCl]). organic-chemistry.orgacs.org |

| Mechanism | Involves a copper acetylide intermediate. acs.org | Proceeds through a ruthenacycle intermediate. organic-chemistry.org |

While metal-catalyzed cycloadditions are highly efficient, the potential for metal contamination can be a concern, particularly in biological applications. This has driven the development of metal-free azide-alkyne cycloaddition reactions. One prominent approach involves the use of strain-promoted azide-alkyne cycloaddition (SPAAC), where a strained cyclooctyne (B158145) reacts with an azide without the need for a metal catalyst.

Other metal-free strategies include the use of electron-deficient alkynes, which are more reactive towards azides, and organocatalyzed methods. wikipedia.orgresearchgate.net For instance, enamine- and enolate-mediated [3+2] cycloadditions have emerged as effective metal-free alternatives for the synthesis of functionalized 1,2,3-triazoles. researchgate.net These methods offer the advantage of being environmentally benign and avoiding toxic metal residues. researchgate.net

Multi-Component Reactions (MCRs) for Triazole Ring Formation.nih.govacs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. mdpi.comnih.gov Several MCRs have been developed for the synthesis of 1,2,3-triazoles. acs.orgnih.gov

These reactions often involve the in situ generation of an azide or an alkyne, which then undergoes a subsequent cycloaddition. nih.gov For example, a one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones has been achieved through a combination of a click reaction to form an aldehyde-triazole intermediate, followed by a Biginelli reaction. nih.gov Other MCRs for triazole synthesis can involve the reaction of O-Boc-alkynes, azides, amines, and 2H-azirines, catalyzed by copper iodide, to yield fully substituted 1,2,3-triazoles. acs.org

Alternative Cyclization and Annulation Strategies.nih.gov

Beyond azide-alkyne cycloadditions, other cyclization and annulation strategies exist for the formation of the 1,2,3-triazole ring. One such method is the Dimroth rearrangement, which can be used to prepare 1H-1,2,3-triazole-4-carboxylic acids from azides and β-ketoesters. researchgate.net

Additionally, oxidative cyclization of bis-arylhydrazones, first reported by Stollè, provides a route to N²-substituted 1,2,3-triazoles. scielo.br The use of copper catalysts in these cyclizations can lead to cleaner reactions and improved yields. scielo.br Furthermore, intramolecular cyclization reactions, where the azide and alkyne functionalities are present in the same molecule, can be used to construct fused triazole systems. mdpi.com The selective functionalization of a pre-formed 1,2,3-triazole ring through N-alkylation, acylation, or arylation also represents a viable synthetic strategy. scielo.br

Functionalization Strategies for Methylmercapto Group Introduction

The introduction of a methylmercapto group onto the 1,2,3-triazole ring can be achieved through two primary strategies: direct substitution on a pre-formed triazole intermediate or functionalization of the C5 position after the triazole ring has been constructed.

Direct Methylmercapto Substitution on Triazole Intermediates

A prominent method for the direct introduction of a sulfur functionality at the C5 position of a 1,2,3-triazole involves the interception of a 5-cuprated-1,2,3-triazole intermediate. This intermediate is typically generated in situ during the copper-catalyzed azide-alkyne cycloaddition (CuAAC). By introducing an electrophilic sulfur source into the reaction mixture, the C5-copper bond can be readily converted to a C5-sulfur bond.

One approach involves the use of elemental sulfur (S₈) as the sulfurating agent. The reaction of an alkyne and an azide in the presence of a copper(I) catalyst, followed by the addition of elemental sulfur, can lead to the formation of a 5-thio-1,2,3-triazole. This thio-triazole can then be subsequently alkylated to yield the desired 5-methylmercapto derivative. While this method is effective, it represents a two-step process from the cycloaddition.

More direct approaches aim to introduce the methylthio group in a single step. For instance, a one-pot, three-component reaction has been developed for the synthesis of 5-trifluoromethylthio-1,2,3-triazoles. This reaction utilizes terminal alkynes, organic azides, and a trifluoromethylthiolating agent in the presence of a copper catalyst. This strategy provides a precedent for the development of similar one-pot methods for the synthesis of 5-methylmercapto-1,2,3-triazoles by employing a suitable methylthiolating agent.

Another strategy involves the direct C-H functionalization of a pre-formed 1,2,3-triazole ring. Palladium-catalyzed direct arylation at the C5 position of 1,2,3-triazoles has been demonstrated, showcasing the feasibility of activating this C-H bond for cross-coupling reactions. nih.gov While direct methylthiolation via this route is still an area of active research, the use of reagents like dimethyl sulfoxide (B87167) (DMSO) as a methylthiolating agent in the presence of a suitable catalyst offers a potential pathway.

Post-Cyclization Functionalization Methods at the C5 Position

An alternative and often more common approach to 5-methylmercapto-1,2,3-triazoles involves the initial synthesis of a 5-mercapto-1,2,3-triazole, followed by methylation. The 5-mercapto-1,2,3-triazole can be synthesized through various routes, including the cycloaddition of an alkyne with an azide followed by a thionation step.

Once the 5-mercapto-1,2,3-triazole is obtained, the exocyclic thiol group can be readily alkylated using a variety of methylating agents. Common reagents for this transformation include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The basic conditions deprotonate the thiol, forming a thiolate anion which then acts as a nucleophile to attack the methylating agent. This S-alkylation is generally a high-yielding and straightforward reaction. Although detailed studies on the 1,2,3-triazole isomer are less common in readily available literature, the principle is well-established for the related 1,2,4-triazole (B32235) isomers.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,3-triazoles. The focus is on developing more efficient, safer, and environmentally benign synthetic methods.

Solvent-Free and Catalytic Methods for Enhanced Efficiency

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. For the synthesis of 1,2,3-triazoles, solvent-free direct arylation reactions have been developed using a recyclable palladium on carbon (Pd/C) heterogeneous catalyst. nih.gov This approach not only avoids the use of potentially toxic solvents but also allows for the easy recovery and reuse of the catalyst, further enhancing the sustainability of the process.

The use of biodegradable and non-toxic solvents is another important strategy. Cyrene™, a bio-based solvent derived from cellulose, has been successfully employed for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles. nih.govnih.gov This sustainable approach often allows for product isolation by simple precipitation in water, minimizing the need for organic solvent extractions and chromatographic purification. nih.govnih.gov Furthermore, catalytic methods that avoid the use of stoichiometric and potentially hazardous reagents are favored. The development of safe and convenient routes for the synthesis of related triazolium salts that avoid the use of explosive methylazide is a notable advancement in this area. nih.gov

Atom Economy and Environmental Impact Assessments

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. The CuAAC reaction, a cornerstone of 1,2,3-triazole synthesis, is itself a prime example of a highly atom-economical reaction, as it is an addition reaction where all atoms of the azide and alkyne are incorporated into the triazole product.

When considering the synthesis of 5-methylmercapto-1,2,3-triazole, the atom economy of different routes can be compared. A one-pot, three-component reaction that directly assembles the target molecule from simple precursors would generally have a higher atom economy than a multi-step synthesis involving protection/deprotection steps or the generation of significant byproducts.

Reactivity and Mechanistic Investigations of 5 Methylmercapto 1,2,3 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and regioselectivity are highly dependent on the nature of the substituents and the reaction environment. The presence of the methylmercapto group at the 5-position influences the electron density distribution within the ring, thereby affecting its reactivity towards attacking reagents.

While specific studies on electrophilic substitution of 5-methylmercapto-1,2,3-triazole are not extensively detailed in the provided search results, the general principles of triazole chemistry suggest that electrophilic attack would likely occur at a nitrogen atom, given their basic character. researchgate.net However, the electron-donating nature of the methylmercapto group could also influence the carbon atoms of the triazole ring, potentially directing electrophiles to those positions under specific conditions.

Nucleophilic substitution reactions on the 1,2,3-triazole ring are generally less common unless an activating group is present. researchgate.net For instance, the presence of a good leaving group on the triazole ring would facilitate nucleophilic attack. In the context of this compound, the methylmercapto group itself is not a typical leaving group for nucleophilic aromatic substitution. However, modifications to this group, such as oxidation to a sulfoxide (B87167) or sulfone, could potentially activate the 5-position towards nucleophilic attack.

Reactions Involving the Methylmercapto Moiety

The methylmercapto group is a key site of reactivity in this compound, undergoing a variety of transformations including oxidation, reduction, alkylation, acylation, and desulfurization.

Oxidation and Reduction Pathways of the Sulfur Atom

The sulfur atom in the methylmercapto group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidation products can have altered chemical and physical properties, and the oxidized sulfur-containing groups can serve as valuable intermediates for further synthetic transformations. The specific conditions for these oxidations, such as the choice of oxidizing agent and reaction temperature, would determine the extent of oxidation.

Conversely, reduction of the sulfur atom is also a possible transformation, although less commonly explored for this specific compound in the available literature.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the methylmercapto group is nucleophilic and can readily undergo S-alkylation and S-acylation reactions. S-alkylation with various alkyl halides would lead to the formation of sulfonium (B1226848) salts. These reactions are typically carried out in the presence of a base to deprotonate the thiol tautomer, if present, or to facilitate the reaction with the alkylating agent. ajbasweb.com

S-acylation, the reaction with acylating agents such as acid chlorides or anhydrides, would result in the formation of thioesters. These reactions provide a means to introduce a variety of functional groups onto the sulfur atom, further diversifying the chemical space accessible from this compound.

Desulfurization Reactions

Desulfurization reactions, which involve the removal of the sulfur atom, can be a useful synthetic strategy. While specific methods for the desulfurization of this compound are not explicitly detailed, general methods for desulfurization of thioethers, such as treatment with Raney nickel, could potentially be applied. Such a reaction would lead to the formation of a 5-methyl-1,2,3-triazole, providing a route to compounds without the sulfur-containing moiety.

Tautomerism and Isomerization Studies

Tautomerism is a significant feature of 1,2,3-triazoles, with the potential for the proton to reside on different nitrogen atoms of the triazole ring. researchgate.net This equilibrium between different tautomeric forms can have a profound impact on the compound's reactivity and physical properties.

Experimental Tautomeric Equilibrium Analysis

Experimental studies, often employing techniques like NMR spectroscopy, are crucial for determining the position of the tautomeric equilibrium. For the parent 1,2,3-triazole, it has been shown that the 2H-tautomer is favored in aqueous solution. rsc.org The presence of substituents, such as the methylmercapto group in this compound, can influence this equilibrium. The electron-donating nature of the methylmercapto group may affect the relative stabilities of the different tautomers.

In addition to the annular tautomerism of the triazole ring, the methylmercapto group can potentially exist in equilibrium with its thiol tautomer (5-mercapto-1,2,3-triazole). This thiol-thione tautomerism is a common phenomenon in mercapto-substituted heterocyclic compounds. semanticscholar.orgsigmaaldrich.com The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the heterocyclic ring.

| Compound | Tautomeric Forms | Method of Analysis | Key Findings |

| 1,2,3-Triazole | 1H- and 2H-tautomers | Microwave Spectroscopy, Gas Phase Electron Diffraction, Theoretical Calculations | 2H-tautomer is more stable in the gas phase. researchgate.net |

| 1,2,3-Triazole | 1H- and 2H-tautomers | Not specified | 2H-tautomer is favored in aqueous solution. rsc.org |

| Mercapto-1,2,4-triazoles | Thiol-thione tautomerism | Not specified | Exhibit thiol-thione tautomerism in solution. semanticscholar.org |

Mechanistic Pathways of Proton Transfer and Rearrangement

The proton transfer mechanisms in 1,2,3-triazoles are a subject of ongoing research, with studies often employing computational methods to elucidate these pathways. For the parent 1,2,3-triazole, it is understood that proton transfer can occur both intramolecularly and intermolecularly. Computational studies on unsubstituted 1,2,3-triazoles have suggested that intermolecular double proton transfer is generally favored over an intramolecular single proton transfer mechanism. rgmcet.edu.in These processes are crucial for understanding the compound's behavior in various chemical environments and its potential as a proton conductor. nih.govacs.org

For this compound, the presence of the methylmercapto group at the C5 position is expected to influence the electronic distribution within the triazole ring, thereby affecting the energy barriers for proton transfer. The sulfur atom, with its lone pairs of electrons, could potentially participate in or influence protonation and tautomeric equilibria. However, without specific computational or experimental studies on this molecule, the precise mechanistic pathways and the transition states involved in proton transfer and potential rearrangements, such as the Dimroth rearrangement, remain speculative.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of triazoles are fundamental to their reactivity and applications. The parent 1H-1,2,3-triazole is a weak base with a pKa of 1.2 for the conjugate acid and also a weak acid with a pKa of 9.4 for the N-H proton. The position and nature of substituents can significantly alter these values.

The protonation equilibrium would involve the protonation at one of the nitrogen atoms. The specific site of protonation (N1, N2, or N3) would be determined by the relative stabilities of the resulting conjugate acids, which would be influenced by the electronic effects of the 5-methylmercapto substituent. DFT modeling on related 5-amino-3-mercapto-1,2,4-triazole derivatives has been used to predict pKa values and protonation sites, highlighting the utility of computational methods in the absence of experimental data. A similar approach would be necessary to confidently predict these properties for this compound.

Table 1: Predicted Acid-Base Properties of this compound (Hypothetical)

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| pKa (conjugate acid) | > 1.2 | Expected slight increase in basicity due to the +M effect of the -SMe group relative to H. |

| pKa (N-H acidity) | > 9.4 | Expected slight decrease in acidity due to the +M effect of the -SMe group relative to H. |

| Favored Protonation Site | N/A | Requires computational analysis of the stability of the different protonated forms. |

This table is for illustrative purposes and is based on general chemical principles, not on experimental or calculated data for the specific compound.

Reaction Kinetics and Thermodynamic Profiling

There is a lack of specific information regarding the reaction kinetics and thermodynamic profiling of this compound in the scientific literature. To determine these properties, detailed experimental studies involving techniques such as calorimetry, spectroscopy, and kinetic assays would be required.

Thermodynamic profiling would involve the determination of key parameters such as the enthalpy and entropy of formation, Gibbs free energy of reactions, and the thermodynamics of its interactions with other molecules. This data is crucial for predicting the spontaneity and equilibrium position of reactions involving this compound.

Reaction kinetics studies would focus on the rates of reactions in which this compound participates, the determination of rate laws, and the elucidation of reaction mechanisms. For instance, in the context of its potential use in applications like silver electroplating, understanding the kinetics of its interaction with metal ions and surfaces would be of significant interest. nih.gov

Without experimental or computational data, any discussion on the specific kinetic and thermodynamic parameters for this compound would be entirely speculative.

Computational and Theoretical Insights into 5 Methylmercapto 1,2,3 Triazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of 5-Methylmercapto-1,2,3-triazole, offering a microscopic understanding of its structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular geometry and electronic properties of chemical compounds. For triazole derivatives, DFT calculations, often employing basis sets like 6-311G(d,p) or 6-31+G(d,p), provide detailed insights into their structural and electronic nature. researchgate.netnih.govresearchgate.net These calculations can determine optimized molecular structures, bond lengths, and bond angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. nih.gov

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of DFT calculations. For instance, the functionalization of the 1,2,3-triazole ring can significantly influence these properties. nih.gov The choice of the functional and basis set is crucial for obtaining accurate results that can be correlated with the compound's reactivity and potential applications. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmaterialsciencejournal.org For 1,2,3-triazole derivatives, FMO analysis has been used to predict their reactivity and potential biological activity. researchgate.netnih.gov The distribution of these frontier orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Triazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values presented are illustrative and can vary depending on the specific triazole derivative and the computational method employed.

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule and its resulting molecular electrostatic potential (MEP) are fundamental to understanding its interactions with other molecules. MEP maps provide a visual representation of the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov

For triazole derivatives, MEP analysis helps to predict the sites for electrophilic and nucleophilic attacks. nih.gov Negative potential regions, often located around nitrogen and sulfur atoms, are susceptible to electrophilic attack, while positive potential regions indicate sites for nucleophilic attack. nih.govnih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might bind to a biological target. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's flexibility and how it explores different conformations over time. frontiersin.org

For triazole-based compounds, MD simulations have been employed to investigate the stability of their complexes with biological macromolecules, such as enzymes. nih.govarabjchem.org These simulations can reveal the key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the binding of the triazole derivative within the active site of a protein. arabjchem.org The root-mean-square deviation (RMSD) of atomic positions during a simulation is often used to assess the stability of the system. frontiersin.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a means to explore the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For reactions involving 1,2,3-triazoles, such as their synthesis via 1,3-dipolar cycloadditions, computational studies can elucidate the reaction pathways and predict the regioselectivity of the products. nih.govnih.gov

By calculating the energies of reactants, transition states, and products, chemists can construct a potential energy surface for the reaction. arabjchem.org This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. arabjchem.org For example, computational studies have been used to understand the mechanism of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazoles. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov The underlying principle is that the structure of a molecule dictates its activity or properties.

The conceptual framework for QSAR/QSPR studies on triazole derivatives involves several key steps:

Data Set Selection: A series of triazole compounds with known biological activities or properties is compiled. nih.gov

Descriptor Calculation: A variety of numerical descriptors that encode the structural, electronic, and physicochemical features of the molecules are calculated. nih.gov These can include topological indices, quantum chemical parameters, and steric descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property. arabjchem.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. arabjchem.org

For 1,2,4-triazole (B32235) derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. arabjchem.org

A comprehensive review of scientific literature reveals a notable absence of dedicated computational studies on the specific influence of solvents on the molecular properties and reactivity of this compound. While the Polarizable Continuum Model (PCM) and other solvent effect models are standard theoretical tools for such investigations in heterocyclic chemistry, their application to this particular compound has not been detailed in published research.

Theoretical studies on related heterocyclic systems, such as various substituted 1,2,3-triazoles and mercapto-containing azoles, have demonstrated the significant impact of the solvent environment on molecular characteristics. nih.govresearchgate.netsioc-journal.cn For instance, research on the tautomerism of mercapto- and hydroxy-substituted benzazoles using PCM calculations has shown that the relative stability of tautomers and the energy barriers for proton transfer can be influenced by the polarity of the solvent. sioc-journal.cn In these cases, the thione or keto tautomers are often found to be more stable than their thiol or enol counterparts in both the gas phase and solution. sioc-journal.cn

Furthermore, the reactivity and outcomes of chemical reactions involving triazole derivatives are often solvent-dependent. nih.govacs.org Different solvents can influence reaction rates and even alter the regioselectivity of cycloaddition reactions by stabilizing different transition states or intermediates. acs.org For example, studies on the synthesis of multisubstituted 1,2,3-triazoles have noted that polar aprotic solvents like DMSO can significantly enhance reaction efficacy compared to other solvents. acs.org

However, despite these general principles established for related compounds, specific quantitative data—such as changes in dipole moment, frontier molecular orbital energies, or reactivity indices for this compound in different solvents—are not available in the reviewed literature. Consequently, the creation of detailed data tables illustrating these effects for the target molecule is not currently possible.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Synthesis of Substituted 5-Methylmercapto-1,2,3-triazole Analogs

The synthesis of analogs of this compound involves the introduction of various substituents at different positions of the triazole ring and modifications to the methylmercapto group. These synthetic strategies allow for the fine-tuning of the molecule's steric and electronic properties.

The substitution on the 1,2,3-triazole ring is a common strategy to create a library of analogs. Various synthetic methods are employed to introduce substituents at the N1, N2, and C4 positions of the triazole ring. For instance, the reaction of organic azides with alkynes, a cornerstone of "click chemistry," provides a reliable method for generating 1,4-disubstituted 1,2,3-triazoles. nih.gov The choice of the azide (B81097) and alkyne starting materials directly dictates the nature of the substituents on the resulting triazole ring.

Furthermore, multicomponent reactions have been developed for the one-pot synthesis of fully decorated 1,2,3-triazoles. nih.gov These methods often involve the reaction of primary amines, 1,3-dicarbonyl compounds, and an azide source, leading to the formation of 1,4,5-trisubstituted 1,2,3-triazoles with a high degree of structural diversity. nih.gov The functionalization of the triazole ring can also be achieved through post-synthetic modifications, such as N-arylation reactions, to introduce further complexity. researchgate.net

Table 1: Examples of Ring-Substituted 1,2,3-Triazole Derivatives

| Substituent Position | Type of Substituent | Synthetic Method | Reference |

| 1,4-disubstituted | Aryl, Alkyl | Click Chemistry (CuAAC) | nih.gov |

| 1,5-disubstituted | Aryl, Alkyl | Ruthenium-catalyzed cycloaddition | nih.gov |

| 1,4,5-trisubstituted | Aryl, Ester | One-pot multicomponent reaction | nih.gov |

| 5-amino, N-aryl | Aryl | Buchwald-Hartwig cross-coupling | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Modifications to the methylmercapto side chain at the C5 position of the triazole ring offer another avenue for creating analogs with altered properties. The sulfur atom in the methylmercapto group is a key site for chemical manipulation. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can significantly impact the electronic nature and hydrogen bonding capabilities of the molecule.

Furthermore, the methyl group can be replaced with other alkyl or aryl groups to investigate the influence of steric bulk and lipophilicity. The synthesis of such derivatives often starts from a common precursor, such as a 5-mercapto-1,2,3-triazole, which can then be alkylated or arylated at the sulfur atom. researchgate.net

Exploration of Isosteric Replacements

Isosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its essential binding characteristics. In the context of this compound, the triazole ring itself can act as a bioisostere for other chemical groups, such as amide bonds or other heterocyclic rings. nih.govunimore.itscilit.com The 1,4-disubstituted 1,2,3-triazole, for instance, has been successfully employed as a stable and conformationally restricted mimic of a trans-amide linkage. nih.govrsc.org

Conversely, the methylmercapto group can be replaced by other isosteric functionalities. For example, replacing the sulfur atom with a selenium atom (to give a methylseleno group) or an oxygen atom (to give a methoxy (B1213986) group) can modulate the compound's electronic properties and metabolic stability. The exploration of such isosteric replacements allows for a deeper understanding of the structural requirements for a desired activity and can lead to the discovery of analogs with improved profiles. For example, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring has been shown to enhance the anti-leukemic activity of certain compounds. nih.gov

Theoretical SAR Investigations for Reactivity and Interaction Mechanisms

Computational and theoretical studies play a vital role in understanding the structure-activity relationships (SAR) of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, reactivity, and potential interaction mechanisms of these compounds. nih.gov

These theoretical investigations can provide insights into:

Reaction Mechanisms: DFT calculations can help elucidate the transition states and reaction pathways for the synthesis of triazole derivatives, aiding in the optimization of reaction conditions. nih.gov

Molecular Properties: Parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and dipole moments can be calculated to predict the reactivity and intermolecular interaction capabilities of different analogs.

Binding Interactions: Molecular docking and molecular dynamics simulations can be employed to model the binding of triazole derivatives to biological targets, helping to rationalize observed SAR data and guide the design of more potent analogs.

By correlating these theoretical parameters with experimentally observed activities, a more comprehensive SAR model can be developed, facilitating a more rational approach to drug design.

Combinatorial Chemistry Approaches to Derivative Libraries

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large and diverse libraries of this compound derivatives. nih.gov These approaches are particularly well-suited for exploring the SAR of this scaffold in a systematic and efficient manner.

One common strategy involves the use of solid-phase synthesis, where a triazole precursor is attached to a solid support and then subjected to a series of reactions to introduce diversity at various positions. Alternatively, solution-phase combinatorial synthesis can be employed, often utilizing multicomponent reactions where the starting materials can be varied to generate a library of products. nih.gov

The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly amenable to combinatorial approaches due to its high efficiency, mild reaction conditions, and broad substrate scope. nih.gov By preparing a matrix of different azides and alkynes, a large library of 1,4-disubstituted 1,2,3-triazoles can be synthesized and screened for desired properties. This approach has been instrumental in the discovery of novel triazole-based compounds with a wide range of applications.

Coordination Chemistry and Metal Complexes of 5 Methylmercapto 1,2,3 Triazole

Ligand Design and Binding Modes (N-coordination, S-coordination, Mixed)

The 5-Methylmercapto-1,2,3-triazole ligand presents multiple potential coordination sites for metal ions, including the three nitrogen atoms of the triazole ring and the sulfur atom of the methylmercapto group. This structural feature allows for various binding modes, such as monodentate coordination through one of the nitrogen atoms (N-coordination) or the sulfur atom (S-coordination), as well as bidentate or bridging coordination involving both nitrogen and sulfur atoms (mixed coordination).

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, its oxidation state, the reaction conditions, and the presence of other ligands in the coordination sphere. While detailed structural studies specifically for this compound complexes are not extensively reported in publicly accessible literature, related triazole and thiadiazole compounds offer insights. For instance, studies on related 1,2,3-thiadiazole (B1210528) derivatives have shown rearrangements to form 5-methylthio-1,2,3-triazole structures, hinting at the stability of this arrangement. researchgate.net The potential for this ligand to act as a versatile building block in the design of coordination compounds is evident, though largely unrealized in comparison to its more studied isomers.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. Characterization of the resulting complexes would rely on a suite of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to elucidate the structure and binding of the ligand to the metal center.

Mononuclear and Polynuclear Complexes

Depending on the stoichiometry of the reactants and the coordination preferences of the metal ion, this compound can potentially form both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. In polynuclear complexes, the ligand can act as a bridge between multiple metal centers, leading to the formation of dimers, trimers, or extended coordination polymers. The ability of the triazole ring and the sulfur atom to bridge metal ions is a key feature that could lead to the assembly of complex supramolecular architectures.

Influence of Metal Center and Oxidation State on Coordination

The choice of the transition metal and its oxidation state is expected to have a profound impact on the coordination geometry and stability of the resulting complexes. Harder metal ions may prefer coordination with the nitrogen atoms of the triazole ring, while softer metal ions might show a greater affinity for the sulfur donor atom. The oxidation state of the metal will also influence the electronic properties of the complex and its potential for applications in areas such as catalysis.

Mechanistic Studies of Metal-Ligand Interactions

Detailed mechanistic studies on the formation and reactivity of metal complexes of this compound are not widely available. Such studies would be crucial for understanding the kinetics and thermodynamics of complex formation, as well as for designing complexes with specific properties. Techniques such as kinetic studies, computational modeling, and in-situ spectroscopic monitoring could provide valuable insights into the metal-ligand interactions.

Potential Applications of Metal Complexes

While specific applications for metal complexes of this compound are not well-documented, the broader class of triazole-based metal complexes has shown promise in various fields.

Catalysis (e.g., Organic Transformations, Electrocatalysis)

Metal complexes containing triazole ligands have been investigated as catalysts for a range of organic transformations. The electronic properties of the triazole ring can be tuned by substituents, which in turn can influence the catalytic activity of the metal center. The presence of the sulfur donor in this compound could also impart unique catalytic properties, potentially in reactions where sulfur-metal interactions are important.

In the realm of electrocatalysis, this compound has been mentioned as a potential component in silver electroplating solutions. google.comjustia.com In such applications, it likely acts as a brightener or leveling agent, influencing the deposition of the metal layer through its coordination with the metal ions at the electrode surface. Its inclusion in plating bath formulations for tin and copper-tin alloys further suggests a role in controlling the electrochemical deposition process. google.com

Supramolecular Chemistry and Material Science of this compound

The exploration of this compound in the realms of supramolecular chemistry and material science is an emerging field with significant potential. The unique combination of a triazole ring and a methylthioether group provides a versatile platform for designing novel supramolecular architectures and functional materials. This section delves into the prospective roles of this compound in forming intricate assemblies and its potential applications in material science, based on the general principles observed in related triazole and thioether systems.

The structural features of this compound, specifically the presence of nitrogen atoms in the triazole ring and the sulfur atom of the methylthio group, make it a compelling candidate for crystal engineering and the construction of coordination polymers. knutkt.edu.ua These atoms can act as donor sites for hydrogen bonding and coordination with metal ions, facilitating the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

The 1,2,3-triazole ring itself is a robust building block in supramolecular chemistry. It can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The nitrogen atoms of the triazole can act as hydrogen bond acceptors, while the C-H bonds of the ring can, in some contexts, act as weak hydrogen bond donors. The aromatic nature of the triazole ring also allows for π-π stacking interactions, which can play a crucial role in stabilizing supramolecular structures.

The methylthioether group introduces an additional functional site. The sulfur atom is a potential coordination site for soft metal ions and can also participate in non-covalent interactions such as S···π and lone pair-π interactions. The presence of this group can influence the electronic properties and the steric hindrance of the molecule, thereby affecting its self-assembly behavior and the properties of the resulting materials.

While specific research on the supramolecular chemistry of this compound is limited, studies on related thioether-functionalized triazoles and triazole-thiolates provide valuable insights. For instance, the coordination chemistry of 1H-1,2,3-triazole-4,5-dithiolates has been investigated, revealing their ability to form stable complexes with various transition metals. mdpi.comrsc.org These studies demonstrate the strong coordinating ability of the sulfur atoms in conjunction with the triazole core.

The development of materials based on this compound could lead to applications in various fields. For example, coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand could exhibit interesting catalytic, sensing, or gas storage properties. The thioether functionality could be particularly useful for the selective binding of heavy metal ions, suggesting potential applications in environmental remediation.

Future research in this area would likely focus on the synthesis and crystallographic characterization of metal complexes and coordination polymers of this compound. Such studies would provide fundamental data on its coordination modes and the types of supramolecular architectures it can form. The table below outlines potential research directions and the expected data to be generated.

| Research Area | Techniques | Expected Data | Potential Applications |

| Crystal Engineering | Single-crystal X-ray diffraction, Powder X-ray diffraction | Crystal structures, bond lengths, bond angles, packing diagrams, hydrogen bonding patterns, π-π stacking interactions. | Design of novel crystalline materials with tailored properties. |

| Coordination Polymers and MOFs | Hydrothermal/Solvothermal synthesis, Spectroscopic analysis (IR, UV-Vis), Thermal analysis (TGA/DSC) | Framework topologies, porosity, thermal stability, catalytic activity, sensing capabilities. | Gas storage, catalysis, chemical sensing, drug delivery. |

| Self-Assembled Monolayers | Surface plasmon resonance (SPR), Atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS) | Surface coverage, molecular orientation, binding affinity to specific surfaces. | Corrosion inhibition, surface modification, biosensors. |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methylmercapto 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Methylmercapto-1,2,3-triazole in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of nuclei such as ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecule's connectivity and environment can be constructed.

A key aspect of the NMR study of triazoles is the investigation of tautomerism, a form of isomerism involving the migration of a proton. ncl.res.innih.gov In substituted 1,2,4-triazoles, for instance, the presence of a labile proton can lead to the existence of multiple tautomeric forms, including those with exocyclic double bonds if substituents like -OH, -SH, or -NHR are present. ncl.res.in For 1,2,4-triazole (B32235) thiones, solution-state NMR studies, including 1D and 2D experiments on ¹H, ¹³C, and ¹⁵N nuclei, have been instrumental in identifying the predominant tautomer. ncl.res.in These studies often reveal the presence of the 1,4-dihydro thione form, characterized by two low-field NH resonances. ncl.res.in

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict the chemical shifts of different tautomers and conformers. ufv.br This combined approach aids in the definitive assignment of the observed spectra to the most stable structure in solution. ufv.br For example, theoretical calculations of ¹³C chemical shifts can help to distinguish between possible tautomeric forms. ufv.br

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of this compound. These techniques provide a molecular fingerprint based on the characteristic vibrations of its functional groups and the triazole ring itself.

FT-IR and FT-Raman spectra have been successfully used to study related mercapto-triazole compounds. nih.gov By assuming a certain point group symmetry, normal coordinate calculations can be performed to assign the observed vibrational frequencies to specific modes of vibration. nih.gov For 3-mercapto-1,2,4-triazole, a detailed vibrational assignment has been achieved, with good agreement between calculated and observed frequencies. nih.gov

In the IR spectrum of 1,2,3-triazole, characteristic bands corresponding to various vibrational modes can be identified. rsc.org The analysis of these spectra, often in different states (vapor, liquid, solution), allows for a comprehensive vibrational assignment. rsc.org For instance, in the IR spectrum of some 1,2,4-triazole derivatives, a strong peak around 1260 cm⁻¹ is attributed to the N=N stretching vibration of the triazole ring. researchgate.net

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. induspublishers.com

Electron ionization mass spectrometry (EI-MS) is commonly used to study the fragmentation patterns of heterocyclic compounds. induspublishers.comsapub.org The fragmentation of the pyrimidine (B1678525) ring, a related heterocyclic system, often involves the successive loss of small functional groups. sapub.org For sulfur-containing heterocycles, characteristic fragmentation patterns can also be observed. The analysis of these patterns provides valuable information about the stability of the ring system and the nature of its substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been extensively used to confirm the structures of various triazole derivatives. mdpi.comresearchgate.netnih.govnih.govnih.govrsc.org The resulting crystal structures reveal detailed information about the geometry of the triazole ring, the conformation of substituents, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net For instance, in some triazole compounds, the triazole and other attached rings are found to be twisted relative to each other. mdpi.com The analysis of these crystal structures also allows for the investigation of supramolecular assemblies, such as the formation of dimers through N-H···N hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for Selected Triazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 93.243(2) | mdpi.com | ||

| 9-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-6-hydroxy-3H-xanthen-3-one | Triclinic | Pī | 8.296(4) | 9.726(5) | 11.976(6) | 90.953(7) | 105.081(7) | 100.693(8) | |

| 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 | Monoclinic | P2₁/c | nih.gov |

Note: This table presents data for related triazole compounds to illustrate the type of information obtained from single crystal X-ray diffraction.

Powder X-ray Diffraction for Polymorphs or Nanocrystalline Forms

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polycrystalline materials, including identifying different polymorphic forms and analyzing nanocrystalline samples. While single crystal X-ray diffraction provides the most detailed structural information, PXRD is often more accessible and can be used for routine phase identification and purity analysis. For a new thiazolidine (B150603) derivative containing a 1,2,3-triazole ring, powder X-ray diffraction was used to determine its crystal system and unit cell parameters. researchgate.net

Advanced Spectroscopic Methods

Other advanced spectroscopic techniques can provide further insights into the electronic structure and properties of this compound.

UV-Vis Spectroscopy for Electronic Transitions: UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV absorption spectrum of 1,2,3-triazole in the gas phase is dominated by a broad absorption band centered around 205 nm, which is attributed to a π → π* transition. researchgate.netresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the triazole ring. mdpi.com

Photoelectron Spectroscopy: Photoelectron spectroscopy (PES) provides information about the energies of molecular orbitals. By comparing the photoelectron spectra of tautomeric systems like 1,2,3-triazole with their N-methyl derivatives, the dominant tautomer in the gas phase can be identified. researchgate.net For 1,2,3-triazole, studies have indicated that the 2H-tautomer is the most prevalent in the gas phase. researchgate.net

Emerging Applications and Future Research Trajectories

Role in Material Science and Polymer Chemistry

The 1,2,3-triazole moiety is a valuable building block for constructing functional materials. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient route to synthesize 1,2,3-triazoles, which can then be incorporated into larger molecular architectures. rsc.org The presence of three nitrogen atoms in the triazole ring allows it to act as a ligand for metal coordination and as a hydrogen bond donor and acceptor, properties that are crucial for creating materials with specific functions. rsc.org

The incorporation of 5-Methylmercapto-1,2,3-triazole into polymers can lead to materials with tailored properties. For instance, poly-1,2,3-triazole-based functional materials have garnered attention for their potential use in various scientific areas. researchgate.net The methylthio group can be further modified, offering a handle for cross-linking or for introducing other functional groups to tune the polymer's characteristics. Research in this area focuses on synthesizing hyperbranched polytriazoles and exploring their applications, such as in the development of new electrolyte materials. researchgate.net

Applications in Organic Synthesis as Reagents or Catalysts

In the realm of organic synthesis, this compound and its derivatives serve as versatile intermediates and building blocks. The triazole core is a stable scaffold that can be functionalized to create a library of compounds with diverse chemical properties. For example, derivatives of 5-mercapto-1,2,4-triazole have been synthesized and investigated for their biological activities. nih.gov

Furthermore, the triazole ring can act as a ligand in the formation of transition metal catalysts. google.com These catalysts have shown promise in a variety of reactions, including oxidation of hydrocarbons. The specific substitution pattern on the triazole ring, such as the presence of the methylthio group, can influence the catalytic activity and selectivity of the resulting metal complex. google.com The development of efficient synthetic methods for multisubstituted 1,2,3-triazoles, including palladium-catalyzed direct arylation, has expanded the toolkit for organic chemists to create novel triazole-based reagents and catalysts. organic-chemistry.org

Advanced Functional Material Design

The design of advanced functional materials often relies on the precise arrangement of molecular components to achieve desired properties. The 1,2,3-triazole ring, and by extension this compound, is an excellent candidate for this purpose due to its predictable geometry and its ability to participate in various non-covalent interactions. rsc.orgrsc.org These interactions are fundamental to the construction of materials with applications in areas such as anion recognition and photochemistry. rsc.org

The ability to tune the electronic properties of the triazole ring through substitution allows for the rational design of materials with specific optical or electronic characteristics. The synthesis of tunable multichromophoric covalent ensembles and responsive foldamers are examples of how the triazole unit can be used to create complex and functional molecular systems. rsc.org The methylmercapto group in this compound provides an additional site for modification, further expanding the possibilities for designing sophisticated materials.

Theoretical Frameworks for Novel Triazole Derivatives

Computational chemistry plays a crucial role in understanding the structure-property relationships of molecules and in guiding the synthesis of new compounds. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic properties of mercapto-triazole derivatives. usu.edu These studies can predict various molecular properties, which can then be correlated with experimental observations. usu.edu

For instance, theoretical calculations can help in understanding the relationship between the molecular structure of triazole derivatives and their performance in specific applications. usu.edu This theoretical insight is invaluable for the rational design of novel triazole derivatives with enhanced functionalities. By modeling different substitution patterns on the triazole ring, researchers can identify promising candidates for synthesis and experimental evaluation, thereby accelerating the discovery of new materials and catalysts. researchgate.net

Integration with Supramolecular Chemistry and Nanotechnology

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the applications of 1,2,3-triazoles. rsc.org The triazole ring's ability to form hydrogen bonds, coordinate with metal ions, and participate in other supramolecular interactions makes it a powerful tool for building complex, self-assembled structures. rsc.org These interactions are key to developing molecular receptors, sensors, and other functional supramolecular systems. rsc.org

In the field of nanotechnology, the unique properties of this compound and its derivatives can be harnessed to create novel nanomaterials. For example, triazole derivatives have been used to functionalize nanoparticles, conferring specific properties to them. The methylmercapto group can act as an anchor to attach the triazole unit to the surface of metallic nanoparticles. This integration of triazoles with nanotechnology opens up possibilities for developing new drug delivery systems, diagnostic tools, and electronic devices.

Q & A

Q. What are the established synthetic routes for 5-methylmercapto-1,2,3-triazole, and how can researchers optimize reaction conditions?

The compound is synthesized via the reaction of sodium hydrosulfide (NaSH), ammonia, and sodium nitrite (NaNO₂) with haloacetonitriles or related precursors. Key steps include nucleophilic substitution and cyclization under controlled pH and temperature. Optimization involves adjusting stoichiometry (e.g., NaSH excess for thiolation) and reaction time to minimize byproducts like disulfides. Post-synthesis purification typically employs recrystallization or chromatography . For pharmaceutical applications, its sodium salt reacts with halogenated cephalosporins via nucleophilic substitution to form derivatives like cefatrizine (Scheme 19 in ) .

Q. What spectroscopic and analytical methods are recommended for structural validation of this compound derivatives?

- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for protons) and methylthio group (δ 2.5–3.0 ppm). 2D-NMR (e.g., HSQC, HMBC) resolves tautomeric forms and regiochemistry .

- IR Spectroscopy : Confirm the presence of C=S (1050–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to verify purity (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How does this compound contribute to drug design, particularly in binding eukaryotic elongation factor-2 kinase (eEF2K)?

Docking studies reveal that the triazole ring’s N(2) forms a hydrogen bond with Asp159 in eEF2K, a critical interaction for inhibiting kinase activity. Researchers should prioritize substituents at the 1- and 4-positions to enhance binding affinity while maintaining solubility. Derivatives with aryl-thiazole or benzimidazole moieties (e.g., compound 9c in ) show improved antiproliferative activity in cancer cell lines .

Q. What catalytic strategies improve regioselectivity in triazole synthesis involving this compound intermediates?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective 1,4-disubstituted triazole formation. Key factors:

- Catalyst : CuBr with tris(triazolylmethyl)amine ligands enhances turnover.

- Solvent : Aqueous/organic mixtures (e.g., t-BuOH:H₂O) improve yield (>95%) and reduce side reactions.

- Temperature : 25–50°C balances reaction speed and selectivity .

Q. How do structural modifications of this compound impact antibacterial and antiproliferative activity?

- Antibacterial SAR : Derivatives with electron-withdrawing groups (e.g., –NO₂ at the 4-position) exhibit enhanced Gram-positive activity (MIC 2–8 µg/mL). Thioether bridges improve membrane penetration .

- Antiproliferative SAR : Aryl-thiazole conjugates (e.g., 9a–e in ) disrupt tubulin polymerization, with IC₅₀ values <10 µM in breast cancer (MCF-7) models. Substituent lipophilicity (ClogP 2.5–3.5) correlates with efficacy .

Q. What high-throughput screening (HTS) approaches identify potent 1,2,3-triazole analogs with target specificity?

HTS libraries focusing on 1,4,5-substituted triazoles (e.g., sulfonyl-linked aryl groups) achieve specificity by exploiting steric and electronic complementarity. For example:

- Scaffold A : 1-Phenyl-4-(phenylsulfonyl)-5-methyltriazoles show >100-fold selectivity over off-target kinases due to sulfonyl group interactions with hydrophobic pockets.

- Scaffold B : Carbonylamide-linked analogs exhibit broader activity but lower specificity. Screening under physiologically relevant pH (7.4) and ionic strength is critical .

Methodological Considerations

- Contradiction Analysis : Conflicting data on biological activity (e.g., vs. 14) may arise from assay conditions (e.g., cell line variability, compound solubility). Validate results using orthogonal assays (e.g., SPR for binding, flow cytometry for apoptosis) .

- Experimental Design : For CuAAC reactions, include azide/alkyne controls to confirm regiochemistry. Use MALDI-TOF or LC-MS to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.